molecular formula C10H12BrNO B1456635 N-(4-Bromobenzyl)oxetan-3-amine CAS No. 1342610-11-0

N-(4-Bromobenzyl)oxetan-3-amine

Cat. No. B1456635
M. Wt: 242.11 g/mol
InChI Key: ALRNEVWIFUXHFI-UHFFFAOYSA-N
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Description

“N-(4-Bromobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12BrNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxetanes, including “N-(4-Bromobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a nucleophile . The process requires moderate heating due to the activation energy involved . The synthesis of “N-(4-Bromobenzyl)oxetan-3-amine” has been significantly improved compared to previous methods .


Molecular Structure Analysis

The molecular weight of “N-(4-Bromobenzyl)oxetan-3-amine” is 242.11 . Its structure includes a bromobenzyl group attached to an oxetan-3-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Bromobenzyl)oxetan-3-amine” include its molecular formula (C10H12BrNO), molecular weight (242.11), and structure .

Scientific Research Applications

  • Synthesis of Medium-Sized Heterocycles

    • Field: Organic Chemistry
    • Application: N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .
    • Method: This process involves the use of zwitterionic π-allylpalladium for allylic amination, followed by intramolecular ring-opening .
    • Results: This method allows the synthesis of 7–8 membered heterocycles with moderate to good yields .
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

    • Field: Medicinal Chemistry
    • Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Method: This process involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
    • Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Advances in Synthesis, Reactivity, and Medicinal Chemistry of Oxetanes

    • Field: Medicinal Chemistry
    • Application: Oxetanes are accessed through Epoxide Ring Opening with Trimethyloxosulfonium Ylide .
    • Method: This process involves treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide .
    • Results: The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Safety And Hazards

“N-(4-Bromobenzyl)oxetan-3-amine” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Specific hazards arising from the chemical are not available .

Future Directions

Oximes, such as “N-(4-Bromobenzyl)oxetan-3-amine”, represent a versatile building block in energetic materials chemistry . They can be used as precursors for various compounds, including 3-nitro- and 3,3-dinitrooxetane, as well as 3-aminooxetane . The utility of “N-(4-Bromobenzyl)oxetan-3-amine” as a valuable starting material is further supported by its commercial availability .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRNEVWIFUXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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